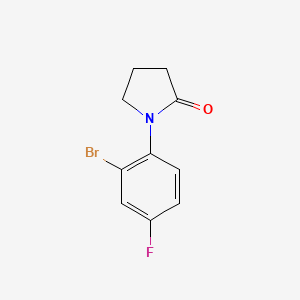

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

描述

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, also referred to as Bromo-Fluoro-Ketone or BFK, is a chemical compound that belongs to the class of ketones. It is an important raw material used as pharmaceutical intermediates .

Molecular Structure Analysis

The molecular weight of 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is 258.09 g/mol. The InChI code is 1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 .It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.

科学研究应用

1. Pyrrolidine in Drug Discovery

- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used in medicinal chemistry to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

- Methods of Application : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results/Outcomes : The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones

- Application Summary : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .

- Methods of Application : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- Results/Outcomes : The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

3. Pyrrolidine as Pharmaceutical Intermediates

- Application Summary : 2-Bromo-4′-(1-pyrrolidinyl)acetophenone is an important raw material used as pharmaceutical intermediates .

- Methods of Application : The specific methods of application are not detailed, but typically, pharmaceutical intermediates are used in the synthesis of final pharmaceutical compounds .

- Results/Outcomes : The outcomes of using this compound as an intermediate would depend on the final pharmaceutical compound being synthesized .

4. Synthesis of Anti-Oxidant Agents

- Application Summary : 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a compound structurally similar to 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, is used in the synthesis of potent anti-oxidant agents .

- Methods of Application : The specific methods of application are not detailed, but this compound would be used as a reagent in the synthesis of the anti-oxidant agents .

- Results/Outcomes : The outcomes of using this compound in synthesis would depend on the specific anti-oxidant agents being synthesized .

5. Pyrrolidin-2-ones in Biological Activities

- Application Summary : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

- Methods of Application : The specific methods of application are not detailed, but these compounds are synthesized and used in various biological studies .

- Results/Outcomes : The outcomes of using these compounds would depend on the specific biological activity being studied .

6. Pyrrolidin-2-ones as Inhibitors

- Application Summary : Among 1,5-diarylpyrrolidin-2-ones, there are selective and effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, etc . They are also capable of inhibiting glutaminyl cyclase and the glucagon receptor .

- Methods of Application : The specific methods of application are not detailed, but these compounds are used in various biochemical studies .

- Results/Outcomes : The outcomes of using these compounds would depend on the specific biochemical activity being studied .

安全和危害

The safety information for 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLLWSUZGBUNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651827 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

1037150-18-7 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)